

Using [Compound Name] as a chemical probe for [Specific Target]

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Compound of Interest

Compound Name: L-751788

Cat. No.: B1674082

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Application Notes: Dasatinib as a Chemical Probe for BCR-ABL

Introduction

Chronic Myeloid Leukemia (CML) is a type of cancer characterized by the presence of the Philadelphia chromosome, a cytogenetic abnormality resulting from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active, non-receptor tyrosine kinase.[1] The deregulated kinase activity of the BCR-ABL protein is the primary driver of CML, promoting uncontrolled cell proliferation and inhibiting apoptosis through the activation of multiple downstream signaling pathways.[1][2]

Dasatinib (marketed as Sprycel®) is a potent, second-generation, small-molecule inhibitor of the BCR-ABL tyrosine kinase.[3][4] It is approved for the treatment of CML in patients who are resistant or intolerant to the first-generation inhibitor, imatinib.[1][5] Dasatinib functions by binding to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity.[1] Unlike imatinib, which primarily recognizes the inactive conformation of the kinase, Dasatinib can inhibit both the active and inactive conformations of BCR-ABL, contributing to its increased potency and broader efficacy against imatinib-resistant mutations.[1][2] In vitro studies have shown Dasatinib to be over 325 times more potent than imatinib against wild-type BCR-ABL.[1][4] These properties make Dasatinib an invaluable chemical probe for studying BCR-ABL signaling and for the development of novel anti-leukemia therapies.

Data Presentation

The inhibitory activity of Dasatinib against BCR-ABL and other selected kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Target Kinase	IC50 (nM)	Cell Line / Assay Type	Reference
c-ABL	8 - 9	Kinase Assay	[3]
Wild-Type BCR-ABL	< 3	Cell-based Assay	[4][6]
Imatinib-Resistant BCR-ABL Mutants (most)	< 3	Cell-based Assay	[4][6]
BCR-ABL (T315I Mutant)	> 60	Cell-based Assay	[6]
Lck	< 1	Kinase Assay	[7]
c-KIT	4 - 20	Kinase/Cell-based Assay	[8]
PDGFR β	15 - 30	Kinase/Cell-based Assay	[8]

Experimental Protocols

Protocol 1: In Vitro BCR-ABL Kinase Assay

This protocol describes a method to directly measure the inhibitory effect of Dasatinib on the enzymatic activity of the BCR-ABL kinase using a purified, recombinant enzyme.

Objective: To determine the IC50 value of Dasatinib for BCR-ABL kinase.

Materials:

- Recombinant human ABL1 kinase domain

- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP (Adenosine triphosphate)
- Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1 or a specific peptide substrate like ABLtide)
- Dasatinib (stock solution in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well white assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of Dasatinib in kinase buffer. The final concentration may range from 0.01 nM to 10 μM. Include a DMSO-only vehicle control.
- Reaction Setup:
 - Add 2.5 μL of the Dasatinib serial dilutions or vehicle control to the wells of a 384-well plate.
 - Add 2.5 μL of a solution containing the kinase substrate and recombinant ABL1 enzyme in kinase buffer.
 - Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction: Add 5 μL of ATP solution (at a concentration close to the K_m for ABL1) to each well to start the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™

assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all readings.
 - Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
 - Plot the percent inhibition against the logarithm of the Dasatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol uses the K562 cell line, a human CML cell line that is positive for the BCR-ABL fusion protein, to assess the anti-proliferative effects of Dasatinib.[\[9\]](#)

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Dasatinib in BCR-ABL-positive cells.

Materials:

- K562 cells[\[9\]](#)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Dasatinib (10 mM stock in DMSO)
- 96-well clear, flat-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or MTT reagent[\[10\]](#)[\[11\]](#)
- Microplate reader

Procedure:

- **Cell Seeding:** Culture K562 cells to approximately 80% confluency. Count the cells and adjust the density to 5×10^4 cells/mL. Seed 100 μ L of the cell suspension (5,000 cells) into each well of a 96-well plate.[\[10\]](#)
- **Incubation:** Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
- **Drug Treatment:**
 - Prepare serial dilutions of Dasatinib in complete culture medium from the 10 mM stock. Typical final concentrations range from 0.1 nM to 10 μ M.[\[10\]](#)
 - Carefully remove the old medium and add 100 μ L of medium containing the various concentrations of Dasatinib. Include a vehicle control (DMSO) and a no-cell background control.[\[10\]](#)
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[\[10\]](#)
- **MTS/MTT Addition:** Add 20 μ L of MTS reagent to each well.[\[10\]](#)[\[11\]](#) Incubate for 1-4 hours at 37°C until a color change is apparent.[\[10\]](#)[\[11\]](#)
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.[\[10\]](#)
- **Data Analysis:**
 - Subtract the average absorbance of the no-cell background wells from all other wells.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot the percent viability against the logarithm of the Dasatinib concentration and use non-linear regression to calculate the GI₅₀ value.

Protocol 3: Western Blotting for Phosphorylation of CrkL

This protocol is used to confirm the inhibition of BCR-ABL kinase activity within cells by measuring the phosphorylation status of its direct downstream substrate, Crk-like protein (CrkL).^[12]

Objective: To qualitatively or quantitatively assess the inhibition of BCR-ABL signaling by Dasatinib in K562 cells.

Materials:

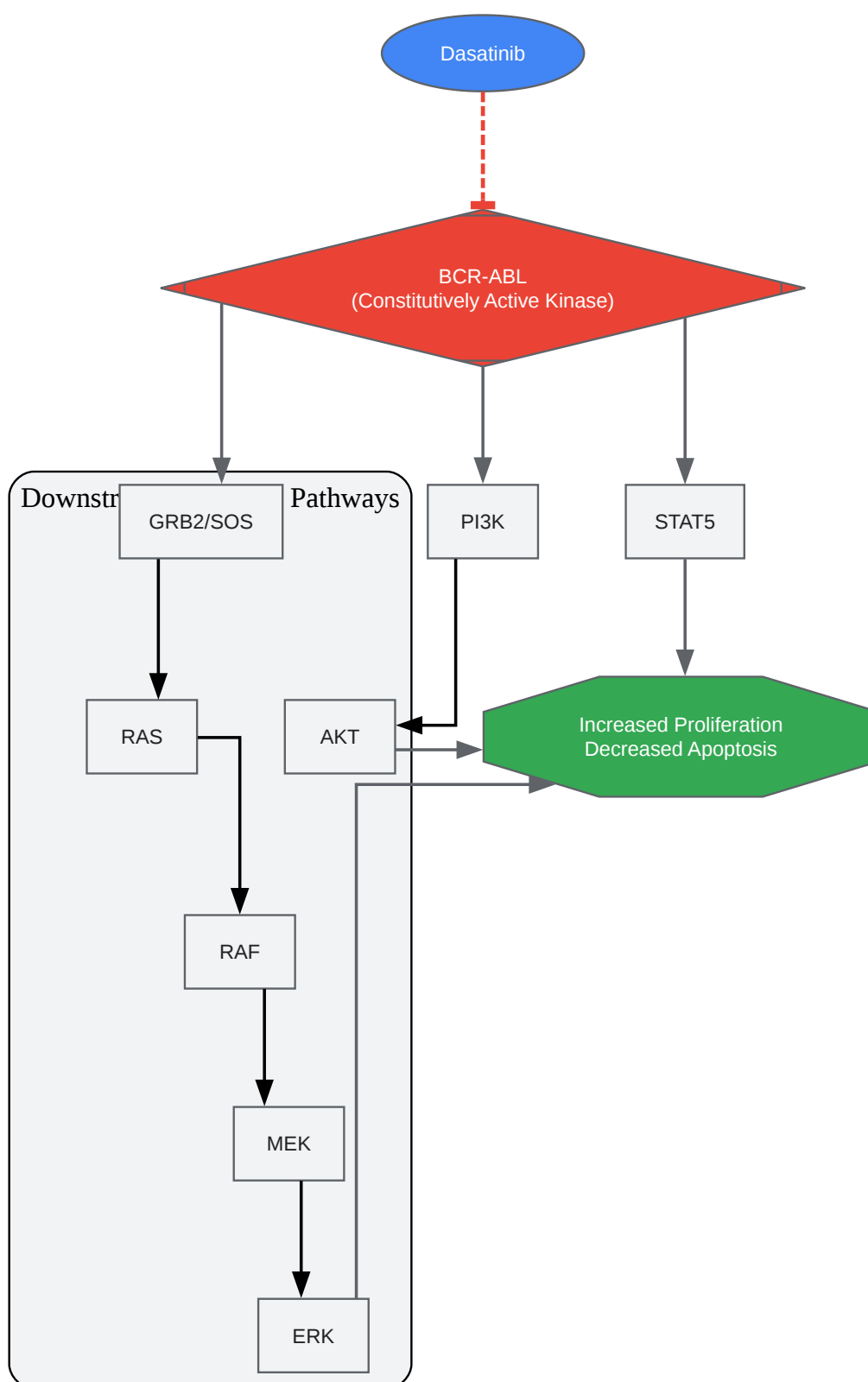
- K562 cells
- 6-well cell culture plates
- Dasatinib (10 mM stock in DMSO)
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-CrkL (Tyr207), Rabbit anti-CrkL
- Loading control antibody: Mouse anti- β -Actin
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) detection reagent

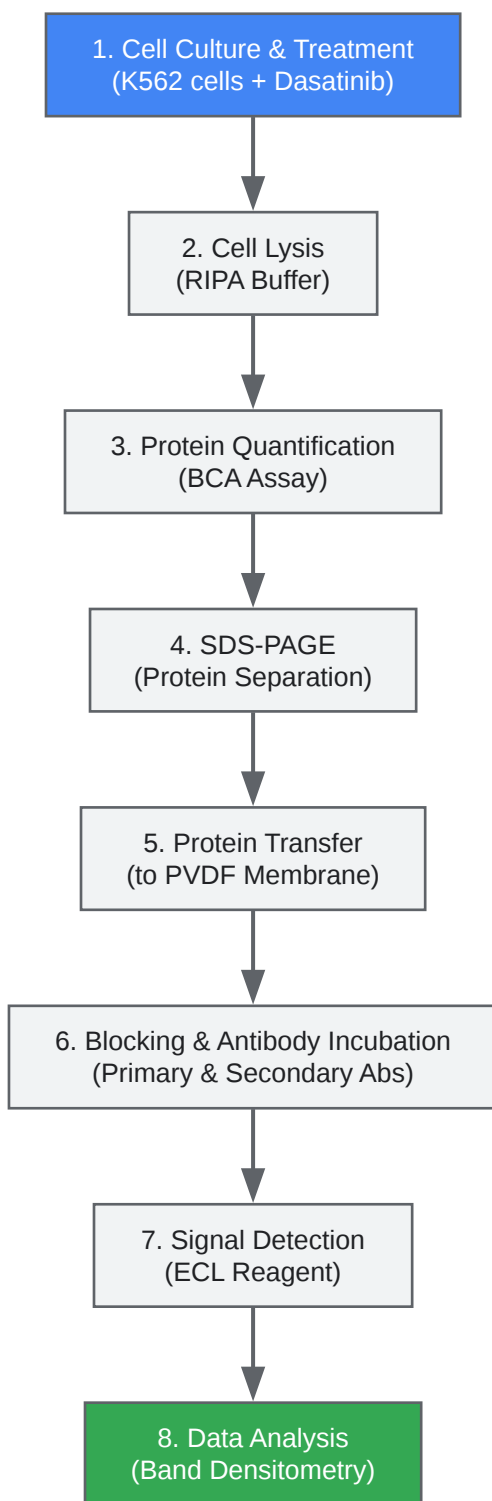
Procedure:

- Cell Culture and Treatment: Seed K562 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of Dasatinib (e.g., 0, 1, 10, 100 nM) for 2 to 6 hours.[\[10\]](#)
- Cell Lysis:
 - Wash the cells once with ice-cold PBS.
 - Add 100-200 μ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[\[10\]](#)
 - Incubate on ice for 30 minutes.[\[10\]](#)
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[\[10\]](#)
- Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[\[10\]](#)
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE: Load 20-30 μ g of protein per lane onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against phospho-CrkL (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane three times with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
- Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total CrkL and a loading control like β -actin.

Visualizations





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